![molecular formula C25H23N3O4S B14090525 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and various substituents such as methoxy, dimethyl, and propyl groups
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a suitable precursor, such as a thiosemicarbazide derivative, under oxidative conditions.
Substitution Reactions: The methoxy, dimethyl, and propyl groups are introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the thiadiazole ring may result in the formation of a thiol or amine derivative.
Scientific Research Applications
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.
DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular function.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 1,3,4-thiadiazole-2-amine, which exhibit similar biological activities and chemical properties.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with the chromeno[2,3-c]pyrrole core, such as 2,3-dihydrochromeno[2,3-c]pyrrole-4-one, which share similar structural features and reactivity.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group, such as 3-methoxyphenylacetic acid, which have similar substitution patterns and functional groups.
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-5-7-19-26-27-25(33-19)28-21(15-8-6-9-16(12-15)31-4)20-22(29)17-10-13(2)14(3)11-18(17)32-23(20)24(28)30/h6,8-12,21H,5,7H2,1-4H3 |
InChI Key |
VNBKVUWYGSWHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
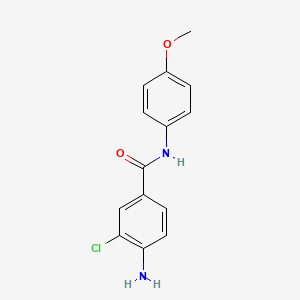
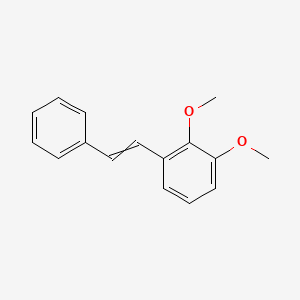
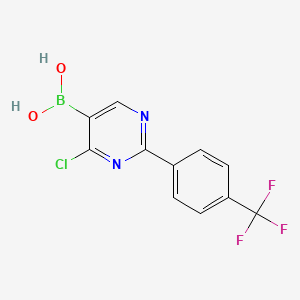
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
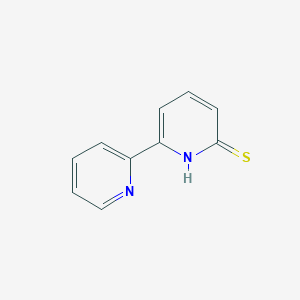
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
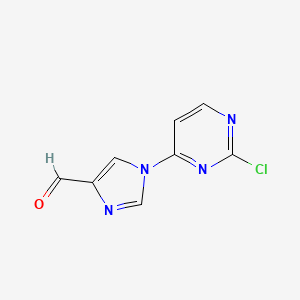
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
